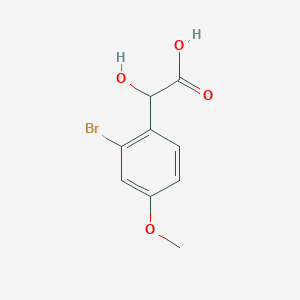

2-Bromo-4-methoxymandelic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO4 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9BrO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

FUMCEEVIEDSULH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(=O)O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxymandelic Acid and Its Analogues

Stereoselective Synthesis Approaches to 2-Bromo-4-methoxymandelic Acid

The primary challenge in the synthesis of this compound lies in the control of the stereochemistry at the α-carbon. Several strategies can be employed to achieve high enantioselectivity.

Asymmetric Catalysis in α-Hydroxy Acid Synthesis

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of α-hydroxy acids. This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center. For the synthesis of this compound, a potential route involves the asymmetric reduction of the corresponding α-keto acid, 2-bromo-4-methoxyphenylglyoxylic acid. Chiral metal complexes, particularly those of ruthenium, rhodium, and iridium with chiral ligands, are well-established for the asymmetric hydrogenation of α-keto esters, which can then be hydrolyzed to the desired α-hydroxy acid.

Another catalytic approach is the asymmetric hydroformylation of a suitable alkene precursor, followed by oxidation. While less direct, this method offers an alternative pathway to introduce the carboxylic acid and hydroxyl groups with stereocontrol. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

| Catalyst System | Substrate Type | Typical e.e. (%) |

| Ru-BINAP | α-Keto Esters | >95 |

| Rh-DIPAMP | α-Keto Esters | >90 |

| Ir-Chiral Phosphine (B1218219) | α-Keto Esters | >90 |

Chiral Auxiliary Strategies and Ligand Design for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction wikipedia.org. Once the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be attached to a glyoxylic acid derivative. The diastereoselective addition of a nucleophile to the carbonyl group, controlled by the steric and electronic properties of the auxiliary, would establish the chiral center. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-hydroxy acid.

Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam wikipedia.org. The design of the chiral auxiliary and the choice of reaction conditions are crucial for achieving high diastereoselectivity. The reaction of the lithium enolate of a chiral dioxolanone derived from optically active (S)-mandelic acid with halo-substituted nitrobenzenes has been shown to proceed with high diastereoselectivity, providing a route to substituted (R)-benzylic acids nih.gov. This strategy could potentially be adapted for the synthesis of this compound.

| Chiral Auxiliary | Reaction Type | Typical Diastereoselectivity |

| Evans Oxazolidinone | Aldol Addition | >95:5 |

| Pseudoephedrine Amide | Alkylation | >98:2 |

| Oppolzer's Camphorsultam | Michael Addition | >95:5 |

Chemoenzymatic and Biocatalytic Routes to Enantiomerically Enriched Forms

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds nih.gov. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. For the synthesis of enantiomerically enriched this compound, several biocatalytic approaches can be envisioned.

One common method is the kinetic resolution of a racemic mixture of the target compound or a precursor. Lipases and esterases are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer in high enantiomeric purity. Another powerful biocatalytic method is the use of nitrilases. The asymmetric hydrolysis of a cyanohydrin precursor, derived from 2-bromo-4-methoxybenzaldehyde, by a nitrilase could directly yield the desired enantiomer of this compound nih.gov. The nitrilase from Alcaligenes faecalis has been shown to be effective in the synthesis of (R)-mandelic acid from racemic mandelonitrile (B1675950) researchgate.net.

| Enzyme Class | Reaction Type | Substrate |

| Lipase/Esterase | Kinetic Resolution | Racemic this compound ester |

| Nitrilase | Asymmetric Hydrolysis | 2-bromo-4-methoxy-α-hydroxyphenylacetonitrile |

| Oxynitrilase | Asymmetric Cyanohydrin Synthesis | 2-bromo-4-methoxybenzaldehyde |

Regioselective Synthesis Strategies for Substituted Mandelic Acids

The synthesis of this compound requires the regioselective introduction of a bromine atom onto the aromatic ring. The directing effects of the existing substituents (methoxy and the side chain) will govern the position of bromination. The methoxy (B1213986) group is an ortho-, para-directing activator, while the α-hydroxy acid side chain is a deactivating meta-director.

A plausible strategy for the regioselective synthesis is the bromination of a precursor such as 4-methoxyphenylacetic acid. The regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid has been reported to yield 2-bromo-4-methoxyphenylacetic acid nih.gov. This intermediate can then be α-hydroxylated to afford the target molecule. Direct bromination of 4-methoxymandelic acid would likely lead to a mixture of isomers due to the competing directing effects of the methoxy and hydroxyl groups.

Electrophilic brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst can also be used for the regioselective bromination of activated aromatic rings mdpi.comnih.gov. Careful optimization of the reaction conditions, including the choice of solvent and temperature, is essential to achieve the desired regioselectivity.

Multi-step Total Synthesis Pathways and Optimizations

A potential multi-step total synthesis of this compound could commence from the commercially available 4-methoxyphenylacetic acid.

Proposed Synthetic Pathway:

Regioselective Bromination: 4-methoxyphenylacetic acid can be regioselectively brominated at the 2-position using bromine in acetic acid to yield 2-bromo-4-methoxyphenylacetic acid nih.gov.

α-Hydroxylation: The resulting 2-bromo-4-methoxyphenylacetic acid can be converted to its corresponding enolate and then oxidized to introduce the α-hydroxyl group. Various oxidizing agents, such as molecular oxygen in the presence of a strong base or molybdenum-based reagents, can be employed for this transformation.

Stereoselective Reduction (Alternative to Step 2): Alternatively, 2-bromo-4-methoxyphenylacetic acid can be converted to the corresponding α-keto acid, 2-bromo-4-methoxyphenylglyoxylic acid. This can be achieved through oxidation of the benzylic position. Subsequent asymmetric reduction, as described in section 2.1.1, would yield the enantiomerically enriched this compound.

Another plausible route starts from 2-bromo-4-methoxybenzaldehyde biosynth.com.

Alternative Synthetic Pathway:

Cyanohydrin Formation: 2-bromo-4-methoxybenzaldehyde can be reacted with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to form the corresponding cyanohydrin. This reaction can be performed under asymmetric conditions using a chiral catalyst (e.g., an oxynitrilase) to directly obtain an enantiomerically enriched cyanohydrin.

Hydrolysis: The resulting cyanohydrin can then be hydrolyzed under acidic or basic conditions to afford this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign processes. Key considerations include the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial. For example, the use of biocatalytic methods often allows for reactions to be performed in aqueous media under mild conditions nih.gov. Electrochemical methods for carboxylation also present a green alternative to the use of toxic cyanides acs.org.

Catalysis: The use of catalytic methods, both chemical and biological, is preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused.

Renewable Feedstocks: While the synthesis of this specific molecule may start from petroleum-derived materials, the broader field is moving towards the use of bio-based starting materials.

A sustainable approach to the synthesis of mandelic acid derivatives could involve biocatalytic routes starting from renewable resources rsc.orgresearchgate.net. For instance, engineered microorganisms could potentially be developed to produce substituted mandelic acids directly from simple sugars.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce waste, cost, and environmental impact. Such reactions are often facilitated by high temperatures or microwave irradiation, which can enhance reaction rates and yields nih.gov.

One notable solvent-free approach applicable to the synthesis of mandelic acid precursors involves the direct condensation of an aromatic compound with glyoxylic acid monohydrate google.com. This process can be conducted without any catalyst, relying on the intrinsic reactivity of the starting materials under neat conditions google.com. The reaction proceeds by heating a mixture of the aromatic substrate, such as a substituted methoxybenzene, with glyoxylic acid monohydrate, leading directly to the corresponding mandelic acid derivative google.com. This method is particularly advantageous as it eliminates the need for potentially hazardous solvents and simplifies product work-up, as the resulting medium is substantially free of salt byproducts google.com. The efficiency of microwave-assisted organic synthesis, which can reduce reaction times and increase yields, further underscores the potential of energy-input methods to facilitate solvent-free transformations nih.gov.

Decarboxylative Pathway Investigations

Decarboxylative coupling reactions have emerged as powerful tools for carbon-carbon bond formation, utilizing readily available carboxylic acids as stable, non-toxic precursors to carbanion or radical equivalents. This strategy circumvents the need to prepare sensitive organometallic reagents.

A key investigation in this area demonstrates a palladium-catalyzed decarboxylative 1,2-addition of aromatic carboxylic acids to glyoxylic acid esters, providing a novel route to the mandelic acid scaffold researchgate.netresearchgate.net. In this transformation, an aromatic carboxylic acid undergoes decarboxylation in the presence of a palladium catalyst to generate an aryl-palladium intermediate, which then acts as a nucleophile, adding to the electrophilic carbonyl of a glyoxylic acid ester. This method offers a sustainable alternative to traditional approaches researchgate.net. Research has shown that this pathway is tolerant of various functional groups on the aromatic carboxylic acid, enabling the synthesis of a diverse range of mandelic acid derivatives.

Below is a table summarizing the results from a study on the palladium-catalyzed decarboxylative addition of various carboxylic acids to ethyl glyoxylate.

| Entry | Aromatic Carboxylic Acid | Product | Yield (%) |

| 1 | 2-Naphthoic acid | Ethyl 2-hydroxy-2-(naphthalen-2-yl)acetate | 85 |

| 2 | 4-Methoxybenzoic acid | Ethyl 2-hydroxy-2-(4-methoxyphenyl)acetate | 78 |

| 3 | Thiophene-2-carboxylic acid | Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate | 75 |

| 4 | 4-(Trifluoromethyl)benzoic acid | Ethyl 2-(4-(trifluoromethyl)phenyl)-2-hydroxyacetate | 64 |

| 5 | 3,5-Dimethylbenzoic acid | Ethyl 2-(3,5-dimethylphenyl)-2-hydroxyacetate | 81 |

This table is generated based on findings in palladium-catalyzed decarboxylative additions to glyoxylic acid esters. researchgate.netresearchgate.net

Exploration of Novel Cross-Coupling Approaches (e.g., Ni/Photoredox Cross-Coupling)

The synergy between photoredox catalysis and transition metal catalysis has opened new frontiers in cross-coupling chemistry, enabling the formation of C(sp³)–C(sp²) bonds under mild conditions. A recently developed dual Ni/photoredox cross-coupling provides a novel method for preparing unprotected mandelic acid ester derivatives acs.orgdocumentsdelivered.com.

This reductive cross-coupling reaction pairs readily accessible and bench-stable N-alkoxyphthalimides, derived from glycolic acid esters, with aryl halides researchgate.net. The proposed mechanism involves a dual catalytic cycle where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process. This interfaces with a nickel catalytic cycle that activates the aryl halide (e.g., 3-bromoanisole or a related precursor) via oxidative addition. The N-alkoxyphthalimide effectively functions as a glyoxylate equivalent researchgate.net. This innovative approach circumvents issues associated with traditional alkyl cross-coupling and expands the scope of accessible mandelic acid derivatives acs.orgprinceton.edu. The reaction demonstrates broad functional group tolerance on the aryl halide partner, making it a versatile tool for late-stage functionalization.

The table below illustrates the scope of the dual Ni/photoredox cross-coupling with various aryl halides.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodobenzonitrile | Methyl 2-hydroxy-2-(4-cyanophenyl)acetate | 92 |

| 2 | 4-Bromoacetophenone | Methyl 2-hydroxy-2-(4-acetylphenyl)acetate | 85 |

| 3 | Methyl 4-bromobenzoate | Methyl 2-hydroxy-2-(4-(methoxycarbonyl)phenyl)acetate | 88 |

| 4 | 3-Bromoanisole | Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | 76 |

| 5 | 2-Bromopyridine | Methyl 2-hydroxy-2-(pyridin-2-yl)acetate | 70 |

This table is illustrative of results reported for the Ni/photoredox cross-coupling to synthesize mandelic acid derivatives. acs.orgresearchgate.net

Friedel-Crafts and Organometallic Precursor Routes in Mandelic Acid Synthesis

Beyond modern catalytic methods, classical approaches remain fundamental in the synthesis of mandelic acids and their analogues. The Friedel-Crafts reaction and the use of organometallic precursors are two of the most established strategies for constructing the core C-C bond of the mandelic acid framework researchgate.net.

The Friedel-Crafts hydroxyalkylation is a type of electrophilic aromatic substitution where an electron-rich aromatic ring attacks an electrophilic carbonyl compound, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) sigmaaldrich.comrsc.orgwikipedia.org. For the synthesis of a compound like this compound, the aromatic precursor would be 3-bromoanisole. The electrophile is typically a glyoxylate ester or glyoxylic acid itself, which is activated by the Lewis acid. This reaction directly installs the hydroxyacetic acid moiety onto the aromatic ring researchgate.netsigmaaldrich.com. Enantioselective variants of this reaction have been developed using chiral Lewis acid complexes, allowing for the synthesis of optically active mandelic acid derivatives nih.govnih.gov.

The organometallic precursor route offers a complementary and highly reliable method. This approach involves the initial formation of a potent carbon nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), from an aryl halide researchgate.netsaskoer.ca. For this compound, a suitable precursor like 1,3-dibromo-5-methoxybenzene could be selectively metalated to generate the organometallic species. This powerful nucleophile then readily adds to the electrophilic carbonyl carbon of a glyoxylic acid ester in an addition reaction saskoer.ca. A final aqueous workup protonates the resulting alkoxide to yield the mandelic acid ester. This pathway is particularly effective for aryl halides that may be less reactive under Friedel-Crafts conditions and provides a clear, predictable disconnection for retrosynthetic analysis researchgate.net.

Elucidating Chemical Reactivity and Mechanistic Transformations of 2 Bromo 4 Methoxymandelic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical derivatizations, including esterification, amide formation, reduction, and decarboxylation.

Esterification: The conversion of 2-bromo-4-methoxymandelic acid to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess and often serving as the solvent, proceeds via a reversible nucleophilic acyl substitution mechanism. Common acidic catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The equilibrium can be driven towards the ester product by removing water as it is formed, for instance, by using a Dean-Stark apparatus.

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow and inefficient. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an active O-acylisourea intermediate that is readily attacked by the amine.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective. nih.gov The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. nih.govnih.gov It is important to note that LiAlH₄ is a potent and non-selective reducing agent that can also potentially reduce other functional groups within the molecule.

A related transformation is the reduction of the α-hydroxyl group in conjunction with the carboxylic acid. For instance, the reduction of the closely related 2-bromo-4-hydroxymandelic acid to 2-bromo-4-hydroxyphenylacetic acid has been reported using stannous chloride dihydrate in concentrated hydrochloric acid. This reaction proceeds via reduction of the benzylic alcohol.

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, known as decarboxylation, can occur under certain conditions. For mandelic acid derivatives, oxidative decarboxylation can be a prominent reaction pathway. For example, the oxidation of mandelic acids can lead to the formation of the corresponding benzaldehydes and benzoic acids, proceeding through the loss of CO₂. The specific products and reaction efficiency are influenced by the substituents on the aromatic ring.

Reactivity and Derivatization of the α-Hydroxyl Group

The α-hydroxyl group in this compound is a secondary alcohol and a key site for various chemical modifications, including oxidation, etherification, and acylation.

Oxidation: The secondary alcohol of the α-hydroxyl group can be oxidized to a ketone, yielding the corresponding α-keto acid, 2-bromo-4-methoxyphenylglyoxylic acid. Various oxidizing agents can be employed for this transformation. A study on the oxidation of mandelic acid itself by hydrous manganese oxide (HMO) demonstrated the formation of phenylglyoxylic acid and benzaldehyde. rsc.org The reaction mechanism involves a two-electron oxidation. rsc.org Another study on the oxidation of mandelic acid derivatives catalyzed by Bi(0)/O₂ systems also showed the formation of corresponding aldehydes and carboxylic acids, with α-keto acids proposed as intermediates.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing elimination reactions.

Acylation: Esterification of the α-hydroxyl group can be achieved by reaction with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group attacks the carbonyl carbon of the acylating agent.

Investigations into the Reactivity of the Aryl Bromine Atom

The aryl bromine atom in this compound provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This versatile reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. This palladium-catalyzed reaction is a powerful tool for the synthesis of complex olefinic structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. This method is a significant advancement for the synthesis of arylamines.

The reactivity of the aryl bromide in these cross-coupling reactions is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating methoxy (B1213986) group can affect the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxy-Phenyl Ring

The methoxy-phenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The bromine atom is a deactivating group but is also an ortho-, para-director. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group (positions 3 and 5). However, the position ortho to the bromine (position 3) is also activated by the methoxy group. The steric hindrance from the adjacent bromine and the mandelic acid side chain will also play a role in determining the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For example, nitration would likely introduce a nitro group at the 5-position, directed by the powerful methoxy group and avoiding steric clash with the bromo and acid functionalities.

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution. However, substitution can occur under harsh conditions or if the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the presence of the electron-donating methoxy group does not favor nucleophilic aromatic substitution of the bromine atom.

Stereochemical Course and Diastereoselectivity in Reactions

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions involving this stereocenter or the creation of a new one can proceed with varying degrees of stereoselectivity.

Reactions at the α-Hydroxyl Group: The reduction of the corresponding α-keto acid to form this compound can be achieved with high stereoselectivity using chiral reducing agents or catalysts. nih.gov For instance, the reduction of α-keto esters with reagents like L-Selectride can proceed with high diastereoselectivity, which is often rationalized by chelation control involving the carbonyl groups and the metal ion of the reducing agent. nih.gov The stereochemical outcome is dependent on the specific reducing agent and the chiral auxiliary used. nih.gov

Kinetic Resolution: Enantiomerically enriched this compound can be obtained from a racemic mixture through kinetic resolution. This process involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, enzymatic or chiral catalyst-mediated acylation of the α-hydroxyl group can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Diastereoselectivity in Derivatization: When reacting a racemic or enantiomerically pure sample of this compound with another chiral molecule, a pair of diastereomers will be formed. The relative amounts of these diastereomers will depend on the steric and electronic interactions between the two chiral centers in the transition state.

Detailed Mechanistic Investigations of Reaction Pathways and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reactivity and predicting outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling: The general mechanism for reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings involves a catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, alkyne, or amine) reacts with the Pd(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The specific ligands on the palladium catalyst play a critical role in modulating its reactivity and stability throughout the catalytic cycle.

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism:

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The electron-donating methoxy group helps to stabilize the positive charge in this intermediate, particularly when the attack is at the ortho or para positions. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Design, Synthesis, and Structural Exploration of 2 Bromo 4 Methoxymandelic Acid Derivatives and Analogues

Rational Design Principles for Novel Analogues

Rational drug design is a process that leverages the knowledge of a biological target's structure and mechanism to create new, effective molecules. slideshare.netwikipedia.org This process typically begins with a lead compound, like 2-bromo-4-methoxymandelic acid, and aims to optimize its interaction with a specific biological target, such as an enzyme or receptor. slideshare.netdrugdesign.org

The design of novel analogues would proceed in several stages:

Target Identification: The first step involves identifying a specific biological target and understanding its three-dimensional structure, often through techniques like X-ray crystallography or NMR spectroscopy. wikipedia.orgnih.gov

Pharmacophore-Based Design: If the target's structure is unknown, a pharmacophore model can be developed based on the structures of known active molecules. This "ligand-based" approach identifies the key chemical features necessary for biological activity. drugdesign.orgnih.gov

Structure-Based Design: With a known target structure, computational tools can be used to model the interaction between the this compound scaffold and the target's binding site. This allows for the design of modifications that enhance binding affinity and selectivity. wikipedia.org

Optimization: Successive rounds of design, synthesis, and biological testing allow for the refinement of the molecular structure to improve desired properties and reduce potential liabilities. drugdesign.org

Synthesis and Characterization of Esters, Amides, and Ethers

Modification of the carboxylic acid and hydroxyl groups of this compound to form esters, amides, and ethers represents a primary strategy for creating a library of diverse analogues.

Esterification: The carboxylic acid group can be converted to an ester through Fischer esterification, reacting it with an alcohol under acidic conditions. Alternatively, the carboxylate can be activated with coupling agents before reaction with an alcohol.

Amide Synthesis: Amide derivatives are commonly synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride or using a peptide coupling reagent, followed by reaction with a primary or secondary amine. A modern, efficient method involves the direct amidation of esters using reagents like sodium amidoboranes, which can proceed at room temperature without catalysts. This approach is compatible with a wide range of functional groups.

Table 1: Illustrative Yields for Amide Synthesis from Various Esters using Sodium Amidoborane This table demonstrates a general, high-yield method applicable for converting a methyl ester of this compound to various amides.

| Starting Ester | Amine | Product Amide | Isolated Yield (%) |

|---|---|---|---|

| Methyl benzoate | Ammonia (from NaNH₂BH₃) | Benzamide | 91 |

| Methyl 4-fluorobenzoate | Ammonia (from NaNH₂BH₃) | 4-Fluorobenzamide | 95 |

| Methyl 3-fluorobenzoate | Ammonia (from NaNH₂BH₃) | 3-Fluorobenzamide | 90 |

| Methyl 2-fluorobenzoate | Ammonia (from NaNH₂BH₃) | 2-Fluorobenzamide | 92 |

| L-phenylalanine methyl ester | Ammonia (from NaNH₂BH₃) | L-phenylalaninamide | 90 |

Ether Synthesis: The secondary hydroxyl group on the mandelic acid core can be converted to an ether via Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Characterization: The successful synthesis of these new derivatives is confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure, Fourier-Transform Infrared (FTIR) spectroscopy identifies the presence of key functional groups (e.g., the C=O stretch of an ester or amide), and Mass Spectrometry (MS) confirms the molecular weight of the new compound.

Development of Halogenated and Substituted Phenyl Ring Analogues

Modifying the phenyl ring of the this compound scaffold can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

Halogenation: The introduction of additional halogen atoms (e.g., fluorine, chlorine) is a common strategy in medicinal chemistry. Halogens can alter metabolic stability and binding affinity. For instance, fluorination can enhance receptor binding affinity through inductive effects. The synthesis of such analogues could involve electrophilic aromatic substitution on a suitable precursor or by starting with an already substituted phenyl ring.

Substitution: A wide variety of other functional groups can be introduced onto the phenyl ring to probe for new interactions with a biological target. This includes alkyl, alkoxy, nitro, or cyano groups. The synthesis of these analogues would typically involve multi-step sequences starting from commercially available substituted benzene (B151609) derivatives. Suzuki and other cross-coupling reactions are powerful tools for creating carbon-carbon bonds and introducing diverse aryl or alkyl groups onto the aromatic ring.

Bioisosteric Replacement Strategies at the Carboxylic Acid and Other Functional Groups

Bioisosterism involves substituting one functional group with another that retains similar physicochemical properties, leading to comparable biological activity. nih.gov This strategy is frequently employed to overcome issues with a lead compound, such as poor metabolic stability, low membrane permeability, or toxicity, while preserving the essential interactions with the target. nih.govresearcher.life

Carboxylic Acid Bioisosteres: The carboxylic acid group is often crucial for target binding but can lead to poor pharmacokinetic properties due to its ionization at physiological pH. nih.govhyphadiscovery.com Common bioisosteric replacements include:

Tetrazoles: This acidic heterocycle is one of the most widely used carboxylic acid mimics, often improving metabolic stability and oral bioavailability. researchgate.net

Acyl Sulfonamides: These groups can also mimic the acidic nature and hydrogen bonding pattern of a carboxylic acid.

Hydroxamic Acids, Phosphonates, and Isoxazolols: These functional groups provide alternative acidic moieties with different spatial and electronic properties. nih.govnih.gov

Neutral Bioisosteres: In some cases, the ionized nature of the carboxylic acid can be replaced entirely by a neutral group that maintains key hydrogen bonding or other non-ionic interactions (e.g., cation-π interactions) with the target. hyphadiscovery.com

Other Functional Group Replacements: Bioisosteric replacements can also be applied to the bromo and methoxy (B1213986) groups on the phenyl ring. For example, the bromine atom could be replaced with a chlorine atom or a trifluoromethyl group to modulate electronics and lipophilicity. The methoxy group could be replaced with other small, hydrogen-bond accepting groups.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.govrsc.org The goal is to create a new chemical entity with a dual or synergistic mode of action, potentially leading to improved efficacy, reduced side effects, or the ability to overcome drug resistance. nih.govnih.gov

A hybrid molecule could be designed by covalently linking the this compound scaffold to another biologically active molecule. The connection can be made via a linker, which can be designed to be either stable or cleavable within the body. nih.gov For example, the carboxylic acid functional group of the scaffold provides a convenient handle for creating an amide or ester linkage to a second pharmacophore containing an amine or alcohol group, respectively.

Advanced Analytical Methodologies for Research on 2 Bromo 4 Methoxymandelic Acid

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is the cornerstone of enantioseparation, offering a range of techniques to resolve racemic mixtures into their individual enantiomeric components. The choice of method depends on the specific properties of the analyte and the analytical goal, whether it is for purity assessment or preparative separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of mandelic acid and its derivatives. The separation is achieved through the differential interaction of the enantiomers with a chiral environment, which can be incorporated into either the stationary phase (Chiral Stationary Phase, CSP) or the mobile phase (Chiral Mobile Phase Additive, CMPA).

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for resolving mandelic acid analogues. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, a cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® IC) has demonstrated baseline resolution for 4-methoxymandelic acid. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. chiraltech.com Pirkle-type CSPs and molecularly imprinted polymers (MIPs) also serve as effective stationary phases for resolving chiral acids. redalyc.orgphenomenex.com

Chiral Mobile Phase Additives (CMPAs): An alternative approach involves adding a chiral selector to the mobile phase, which is used with a standard achiral column (e.g., C18). Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are common CMPAs. nih.gov The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the mobile phase, leading to different retention times on the achiral stationary phase. nih.govresearchgate.net

The composition of the mobile phase is crucial for achieving optimal separation. Typically, a normal-phase system consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is employed. nih.gov For acidic compounds like 2-Bromo-4-methoxymandelic acid, an acidic additive like trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape. nih.gov The concentration of the organic modifier and the column temperature are key parameters that must be optimized to balance resolution and analysis time. nih.gov

| Analyte | Chiral Stationary Phase (CSP) / Additive (CMPA) | Mobile Phase | Resolution Factor (RS) |

|---|---|---|---|

| 4-Methoxymandelic acid | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/Isopropanol with 0.1% TFA | 2.14 nih.gov |

| 4-Bromomandelic acid | Hydroxypropyl-β-cyclodextrin (HP-β-CD) as CMPA with C18 column | Acetonitrile/Phosphate Buffer (pH 2.68) | >1.5 nih.gov |

| Mandelic acid | Molecularly Imprinted Polymer (MIP) with (+)-mandelic acid as template | Buffer 3 | 2.86 redalyc.org |

| 3,4,5-Trismethoxymandelic acid | CHIRALPAK® IC | n-Hexane/Ethanol with 0.1% TFA | 3.70 nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental sustainability. selvita.comchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. selvita.comfagg.be

The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for higher flow rates and faster column equilibration, significantly reducing analysis times compared to HPLC. chromatographyonline.com SFC is compatible with a wide range of chiral stationary phases developed for HPLC, particularly polysaccharide-based CSPs. chromatographyonline.com Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have proven effective for the enantioseparation of acidic compounds in SFC. chiraltech.com The separation mechanism is based on an ion-exchange interaction between the acidic analyte and the basic chiral selector. chiraltech.com

Method development in SFC involves optimizing parameters such as the organic modifier, additives, back pressure, and temperature. chiraltech.com Acidic or basic additives are often used to improve peak shape and selectivity. For acidic analytes, additives can help establish the necessary ionic exchange mechanism for separation on anion-exchange columns. chiraltech.com The scalability of SFC makes it suitable for both analytical purity assessment and preparative purification of enantiomers. selvita.com For instance, the separation of 3,5-difluoro mandelic acid has been successfully scaled to a semi-preparative level using SFC. fagg.be

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. nih.gov In CEC, the mobile phase is driven through a packed capillary column by an electroosmotic flow (EOF) generated by an applied electric field. This results in a plug-like flow profile, which minimizes band broadening and leads to very high separation efficiencies.

Chiral resolution in CEC is typically achieved using chiral stationary phases packed into the capillary. nih.gov A wide variety of CSPs have been utilized, with macrocyclic antibiotic and polysaccharide-based selectors being the most common for pharmaceutical analysis. nih.gov The dual separation mechanism, involving both electrophoretic migration and chromatographic partitioning between the mobile and stationary phases, provides a powerful tool for resolving complex chiral mixtures. While specific applications for this compound are not extensively documented, the technique's success in separating a broad range of chiral analytes suggests its high potential for this compound. nih.gov

Gas Chromatography (GC) is another high-resolution technique for chiral analysis, but it requires the analyte to be volatile and thermally stable. Mandelic acids, due to their polar carboxyl and hydroxyl groups, have high boiling points and are not suitable for direct GC analysis. mdpi.com Therefore, a derivatization step is mandatory to convert them into more volatile and less polar derivatives. mdpi.comcolostate.edu

Common derivatization strategies involve esterification of the carboxylic acid group and/or acylation or silylation of the hydroxyl group. mdpi.comcolostate.edujfda-online.com The choice of derivatizing agent can influence the chromatographic behavior and the selectivity of the chiral separation. After derivatization, the enantiomers are separated on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives. mdpi.com

The separation of different substituted mandelic acid derivatives has been systematically studied to establish structure-selectivity relationships. mdpi.com The nature and position of substituents on the phenyl ring can significantly affect the chiral recognition process. mdpi.com

| Functional Group | Derivatization Reaction | Common Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification (Alkylation) | Methanol/BF₃, Diazomethane, Isopropanol | Methyl Ester, Isopropyl Ester mdpi.comnih.govnih.gov |

| Hydroxyl (-OH) | Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Pentafluoropropionyl ester nih.gov |

| Both -COOH and -OH | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), MSTFA | Trimethylsilyl (TMS) ether and ester nih.govmdpi.com |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous structural confirmation of this compound and for determining the enantiomeric purity of a sample.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. jchps.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the basic structure, including the presence of the methoxy (B1213986) group, the aromatic ring, and the carboxylic acid and hydroxyl groups. jchps.comcore.ac.uk

Two-Dimensional (2D) NMR Spectroscopy: For a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D-NMR techniques are employed. researchgate.netethz.ch

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.ukhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the substitution pattern on the aromatic ring. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for conformational analysis.

Enantiomeric Excess (ee) Determination: A key application of NMR in chiral analysis is the determination of enantiomeric excess. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required. nih.gov

Chiral Solvating Agents (CSAs): These are chiral molecules that are added to the NMR sample. They form rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction creates slightly different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in the splitting of a single resonance into two separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form covalent diastereomeric products. These diastereomers have distinct NMR spectra, and the enantiomeric ratio can be determined by integrating the signals corresponding to each diastereomer. acs.org

The combination of these advanced NMR techniques provides a complete picture of the molecular structure, conformation, and enantiomeric composition of this compound, which is essential for its research and development.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful non-destructive method for probing the molecular structure of this compound. uha.fr These complementary techniques provide detailed information about the compound's functional groups and conformational status by measuring the vibrational modes of its chemical bonds. thermofisher.comspectroscopyonline.com

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending), providing a characteristic spectrum. For this compound, the FT-IR spectrum is dominated by strong absorptions corresponding to the hydroxyl (O-H) and carbonyl (C=O) groups. The broad O-H stretching band from the carboxylic acid and the secondary alcohol typically appears in the 2500–3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The prominent C=O stretching vibration of the carboxylic acid is expected around 1700–1750 cm⁻¹. Other key vibrations include the C-O stretching of the methoxy group and the carboxylic acid, and vibrations of the substituted benzene (B151609) ring.

FT-Raman spectroscopy, which measures the inelastic scattering of laser light, offers complementary data. thermofisher.com While O-H and other polar group vibrations are often weak in Raman spectra, non-polar bonds and aromatic systems produce strong signals. sapub.org Therefore, the Raman spectrum of this compound would clearly show the aromatic ring vibrations and the C-Br stretching mode, which are less prominent in the IR spectrum. The combination of both techniques allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups and offering insights into intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid and hydroxyl groups, which can influence the peak positions and shapes. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Carboxylic Acid & Alcohol | O-H Stretch | 2500 - 3300 (broad) | FT-IR |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | FT-IR / FT-Raman |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 | FT-IR |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-Raman / FT-IR |

| Methoxy Group | C-O Stretch | 1050 - 1250 | FT-IR |

| Bromo Group | C-Br Stretch | 500 - 650 | FT-Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing an exact mass measurement that confirms its elemental composition with high precision. Using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, HRMS can determine the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous assignment of the chemical formula C₉H₉BrO₄.

Beyond accurate mass determination, HRMS provides critical structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are predictable and help to piece together the molecular structure.

Key fragmentation events for this molecule would include:

Decarboxylation: Loss of the carboxylic acid group (–COOH) as carbon dioxide (CO₂), resulting in a significant fragment ion.

Loss of Water: Dehydration involving the alcoholic hydroxyl group and a hydrogen atom.

Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Benzylic Cleavage: Fission of the bond between the chiral carbon and the phenyl ring.

The presence of bromine is easily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), which will be present for the molecular ion and any bromine-containing fragments.

Table 2: Predicted HRMS Fragmentation Data for this compound (C₉H₉BrO₄)

| m/z (Proposed) | Ion Formula | Description of Fragment |

| 259.96 / 261.96 | [C₉H₉BrO₄]⁺ | Molecular Ion (M⁺) |

| 241.95 / 243.95 | [C₉H₇BrO₃]⁺ | Loss of H₂O |

| 215.97 / 217.97 | [C₈H₈BrO₂]⁺ | Loss of COOH radical |

| 200.95 / 202.95 | [C₇H₅BrO₂]⁺ | Loss of H₂O and COOH |

| 186.96 / 188.96 | [C₇H₆BrO]⁺ | Benzylic cleavage with loss of C₂H₃O₃ |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

As a chiral molecule, this compound exists as two enantiomers (R and S). Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for determining the absolute configuration of the stereocenter. kud.ac.inumich.edunih.gov These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mgcub.ac.in

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. kud.ac.in As the wavelength approaches an electronic absorption band of a chromophore in the chiral molecule, the rotation changes dramatically, producing a characteristic curve. This phenomenon is known as the Cotton effect. libretexts.org A positive Cotton effect (rotation first increases then decreases) or a negative Cotton effect (rotation first decreases then increases) is directly related to the stereochemistry of the molecule. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mgcub.ac.in A CD spectrum consists of positive or negative peaks (also referred to as Cotton effects) at the wavelengths of the chromophore's electronic transitions.

For this compound, the key chromophores are the phenyl ring and the carboxyl group. The electronic transitions of these groups, particularly the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic ring, give rise to the observed Cotton effects. By comparing the sign of the Cotton effect in the experimental CD or ORD spectrum of an unknown enantiomer with that of a related mandelic acid derivative of known absolute configuration, the stereochemistry (R or S) of this compound can be unequivocally assigned.

X-ray Crystallography Studies of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural elucidation. An X-ray crystallographic study of this compound would reveal its exact molecular conformation and how the molecules pack together in the crystal lattice.

The analysis would also be crucial for studying co-crystals or salts of the compound. Co-crystals are multi-component solids where the components are neutral molecules held together by non-covalent interactions, such as hydrogen bonds. nih.govimpactfactor.org By co-crystallizing this compound with other molecules (coformers), it is possible to create novel solid forms with potentially modified physical properties. X-ray diffraction would confirm the formation of a true co-crystal rather than a simple physical mixture and precisely map the intermolecular interactions between the mandelic acid derivative and the coformer.

Crystal Engineering and Supramolecular Interactions in Mandelic Acid Derivatives

Crystal engineering focuses on the rational design of crystalline solids by controlling intermolecular interactions. tandfonline.com For mandelic acid and its derivatives, the crystal packing is primarily governed by a network of strong supramolecular interactions, most notably hydrogen bonds. nih.govacs.org

The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming robust head-to-head dimers [R²₂(8) motif] or catemer (chain) motifs with neighboring molecules. acs.org Additionally, the α-hydroxyl group can act as both a hydrogen bond donor and acceptor, participating in further interactions that link the primary carboxylic acid motifs into a three-dimensional network.

The substituents on the phenyl ring also play a crucial role. The methoxy group (–OCH₃) can act as a weak hydrogen bond acceptor. The bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophile (such as an oxygen atom from a carbonyl or hydroxyl group). These weaker, directional interactions, along with π-π stacking of the phenyl rings, provide additional stability and control over the final crystal architecture. tandfonline.com Understanding and manipulating this hierarchy of supramolecular interactions is the core of crystal engineering with these compounds.

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. rsc.org These different forms have the same chemical composition but differ in their crystal packing, leading to distinct solid-state properties such as melting point, solubility, stability, and mechanical behavior.

The study of polymorphism is critical, as the particular crystalline form of a compound can significantly impact its utility. Mandelic acid derivatives are known to exhibit polymorphism, where subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different crystal structures. nih.govacs.org For this compound, it is plausible that different arrangements of hydrogen bonds and other supramolecular interactions could lead to the existence of multiple polymorphs. For instance, one polymorph might be dominated by a hydrogen-bonded dimer motif, while another might feature a catemer chain. acs.org The relative thermodynamic stability of these potential polymorphs can be investigated using computational methods and confirmed experimentally through techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). The identification and characterization of any polymorphs of this compound are essential for controlling its solid-state properties.

Computational and Theoretical Studies on 2 Bromo 4 Methoxymandelic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the electronic properties and behavior of molecules at the atomic level. epstem.netnih.gov

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Fukui Functions)

Quantum chemical methods are employed to explore the electronic landscape of a molecule, which governs its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity. nih.govresearchgate.net For 2-Bromo-4-methoxymandelic acid, calculations would reveal the spatial distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, the MEP would likely show negative potential around the carboxylic acid and methoxy (B1213986) oxygen atoms, as well as the bromine atom, highlighting these as potential sites for interaction.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, refining the predictions made by HOMO-LUMO and MEP analyses.

Table 1: Hypothetical Reactivity Descriptors for this compound This table is illustrative and not based on published data.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various conformers, each with a different energy. Conformational analysis aims to identify the most stable structures (lowest energy) and the energy barriers between them. This is achieved by systematically rotating key bonds (like the C-C bond between the phenyl ring and the chiral carbon) and calculating the potential energy at each step. The results are visualized on a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. bohrium.com Identifying the global minimum energy conformation is crucial as it represents the most populated structure under equilibrium conditions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Frequencies)

Quantum chemistry provides a powerful means of predicting spectroscopic data, which can be used to interpret and validate experimental results. scispace.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (1H and 13C) for a given molecular structure. By calculating these shifts for various possible conformers, a weighted average can be compared with experimental spectra to gain insight into the dominant solution-phase structure.

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. These computed frequencies correspond to specific molecular motions (stretching, bending, etc.). Comparing the predicted IR and Raman spectra with experimental data helps in assigning the observed spectral bands to particular vibrational modes, thus confirming the molecular structure.

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of molecular behavior. mdpi.com

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. osti.govnih.gov MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular forces stabilize certain conformations over others, providing a more realistic model of the molecule's behavior in solution.

Intermolecular Interactions and Chiral Recognition Mechanisms in Solution and Solid State

MD simulations are particularly valuable for studying how molecules interact with each other.

Intermolecular Interactions: Simulations can model the formation of dimers or larger aggregates in solution or the packing of molecules in a crystal lattice. They can quantify the strength of interactions like hydrogen bonds and van der Waals forces that hold the molecules together.

Chiral Recognition: As a chiral molecule, understanding how its two enantiomers (R and S) interact differently with other chiral molecules is of great interest. nih.gov MD simulations can be used to model the diastereomeric complexes formed between an enantiomer of this compound and a chiral selector molecule. By calculating the binding free energies of these complexes, it is possible to predict which enantiomer will bind more strongly, providing a molecular-level explanation for chiral recognition and separation phenomena. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| BINOL |

Ligand-Receptor Interaction Modeling (e.g., for early-stage target identification, avoiding clinical outcomes)

In the absence of specific receptor-binding studies for this compound, computational ligand-receptor interaction modeling serves as a valuable tool for early-stage target identification and hypothesis generation. Molecular docking simulations can predict the binding orientation and affinity of this compound with various biological targets, offering insights into its potential pharmacological activities. These in silico methods are crucial in modern drug discovery for prioritizing compounds and identifying potential mechanisms of action before engaging in more resource-intensive experimental assays.

The molecular structure of this compound, featuring a carboxylic acid, a hydroxyl group, a bromine atom, and a methoxy group attached to a phenyl ring, suggests several potential points of interaction within a receptor's binding site. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, forming key interactions with polar amino acid residues such as serine, threonine, and lysine. The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The bromine atom, being an electron-withdrawing group, can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. The methoxy group can also accept hydrogen bonds.

Drawing parallels from computational studies on structurally related molecules, such as phenylacetic acid derivatives, it is plausible that this compound could exhibit inhibitory activity against various enzymes. For instance, docking studies of phenylacetic acid derivatives with enzymes like Pim kinase and urease have demonstrated the importance of polar interactions with key residues in the active site. Similarly, in silico investigations of 3-bromopyruvate, another halogenated organic acid, have revealed its ability to dock with multiple metabolic enzymes, suggesting a broad spectrum of potential targets. nih.govresearchgate.net

A hypothetical docking scenario of this compound into an enzyme active site is presented in the table below. This illustrates the potential interactions that could contribute to its binding affinity.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) in Receptor | Type of Interaction |

| Carboxylic acid | Arginine, Lysine, Histidine | Ionic interaction, Hydrogen bond |

| Hydroxyl group | Aspartate, Glutamate, Serine | Hydrogen bond |

| Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, Hydrophobic interaction |

| Bromine atom | Carbonyl oxygen of peptide backbone, Electron-rich atoms | Halogen bond |

| Methoxy group | Asparagine, Glutamine | Hydrogen bond acceptor |

This table is a hypothetical representation of potential interactions and is not based on experimental data for this compound.

Such modeling can guide the selection of biological targets for future in vitro and in vivo testing, accelerating the process of drug discovery and development while minimizing the reliance on extensive and costly preliminary screening.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound, QSAR studies can be instrumental in predicting its potential preclinical activities, such as enzyme inhibition or protein binding affinity, based on its molecular descriptors.

In a relevant study on chiral mandelic acid derivatives, three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were successfully established to analyze their antifungal activity. nih.gov These models provide a quantitative understanding of how steric and electrostatic fields, as well as other physicochemical properties, of the molecules influence their biological potency.

For this compound, key structural descriptors that would be considered in a QSAR model include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and molecular connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges, and HOMO/LUMO energies. The presence of the electron-withdrawing bromine atom and electron-donating methoxy group would significantly influence these parameters.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area. CoMFA and CoMSIA fields are particularly useful in this regard.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule partitions between aqueous and lipid environments.

A hypothetical QSAR study on a series of mandelic acid derivatives, including this compound, might reveal that the presence of a bulky, electronegative substituent at the ortho position of the phenyl ring (the bromine atom) and a hydrogen bond-accepting group at the para position (the methoxy group) are crucial for a particular biological activity, such as the inhibition of a specific enzyme.

The following table illustrates the types of molecular descriptors that would be calculated for this compound in a typical QSAR study and their potential correlation with biological activity.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Partial charge on the bromine atom | May contribute to electrostatic interactions with the target protein. |

| Steric | Molecular volume | The overall size of the molecule can affect its fit within a binding pocket. |

| Hydrophobic | LogP | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Kappa shape indices | Describes the shape of the molecule, which can be critical for receptor recognition. |

This table provides examples of descriptors and their potential relevance; actual correlations would need to be determined through a formal QSAR study.

By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding medicinal chemistry efforts toward more potent and selective compounds.

Quantitative Structure-Property Relationship (QSPR) models can be effectively employed to predict the chromatographic behavior of molecules, including their retention times and the separation of their enantiomers. For a chiral compound like this compound, predicting its enantioseparation is of significant interest.

The chromatographic retention of mandelic acid derivatives has been a subject of study, where factors such as the mobile phase composition, pH, and the type of chiral selector play a crucial role. QSPR models in this context would correlate molecular descriptors of this compound with its retention factor (k) or retention time (tR) on a specific chromatographic column.

Key molecular descriptors for predicting chromatographic behavior would include:

Solvation Descriptors: These relate to the molecule's interaction with the solvent (mobile phase).

Hydrogen Bonding Descriptors: The ability to form hydrogen bonds is critical for interactions with both the stationary and mobile phases.

Molecular Size and Shape Descriptors: These influence the molecule's access to the pores of the stationary phase and its interaction with the surface.

Electronic Descriptors: Polarity and polarizability affect the distribution of the molecule between the mobile and stationary phases.

For enantioseparation, the prediction is more complex as it involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. In such cases, 3D descriptors that capture the stereochemistry of the molecule are essential. The differential binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector can be calculated using molecular modeling techniques and then correlated with the enantioselectivity (α).

The table below outlines the parameters and descriptors that would be relevant in a QSPR study aimed at predicting the chromatographic behavior of this compound.

| Chromatographic Parameter | Relevant Molecular Descriptors | Rationale |

| Retention Time (tR) on a reversed-phase column | LogP, Polar Surface Area (PSA) | Higher hydrophobicity (LogP) generally leads to longer retention on reversed-phase columns. PSA influences polar interactions with the mobile phase. |

| Enantioselectivity (α) on a chiral stationary phase | 3D-MoRSE descriptors, WHIM descriptors | These 3D descriptors encode information about the spatial arrangement of atoms, which is critical for chiral recognition. |

| Retention Factor (k) in chiral ligand-exchange chromatography | Descriptors of complexation energy with the chiral ligand | The stability of the diastereomeric complexes formed determines the differential retention and thus the separation. |

This table illustrates the principles of QSPR in chromatography; specific models would require experimental data for calibration and validation.

Predictive models for chromatographic behavior are valuable for method development, allowing for the in silico optimization of separation conditions, which can save considerable time and resources in a laboratory setting.

Research Applications and Potential As a Chemical Scaffold

Investigation as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are highly dependent on the structure of its organic linkers openstax.org. Halogenated derivatives of mandelic acid have been specifically investigated as promising building blocks for chiral coordination polymers, which are closely related to MOFs researchgate.netdeakin.edu.au.

Studies have shown that mandelic acid derivatives containing halogen atoms can form both 1D chain and 2D sheet structures with various metal cations researchgate.net. The presence of halogen atoms, in addition to the carboxylate and hydroxyl groups, provides extra sites for hydrogen and halogen bonding, which can influence the packing and dimensionality of the resulting coordination polymer researchgate.netdeakin.edu.au. For example, coordination compounds have been successfully synthesized using ligands such as (R)-2-chloromandelic acid and 3,5-difluoromandelic acid researchgate.net.

Given these findings, 2-Bromo-4-methoxymandelic acid is a promising candidate for use as a ligand in this field. Its key functional groups are well-suited for coordinating with metal centers:

The carboxylate group can bind to metal ions.

The α-hydroxyl group can act as an additional coordination site.

The bromine atom can participate in halogen bonding, influencing the supramolecular architecture.

The chiral center can be used to construct homochiral MOFs, which have applications in enantioselective separations and catalysis.

While specific MOFs built from this compound have not been detailed in the reviewed literature, the successful use of other halogenated mandelates strongly suggests its potential for creating novel, functional coordination materials researchgate.net.

Exploration as an Organo-Catalyst in Organic Reactions

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While mandelic acid and its derivatives are central to many chemical transformations, particularly in biocatalysis, their use as direct, small-molecule organo-catalysts is not well-documented in the available literature. Research has focused more on the enzymatic degradation pathways of mandelic acid, where enzymes like mandelate (B1228975) racemase and S-mandelate dehydrogenase are used in biocatalysis and the synthesis of chiral compounds nih.gov. There is also significant research into using bifunctional organocatalysts, which often contain amino and (thio)urea groups, for the asymmetric synthesis of complex molecules, including axially chiral compounds nih.gov. However, these catalysts are structurally distinct from mandelic acid itself. Therefore, while the mandelic acid scaffold is a key target for synthesis and a substrate in biocatalytic systems, the specific exploration of this compound as a standalone organo-catalyst in organic reactions has not been established.

Role in Early-Stage Drug Discovery Programs (as a chemical probe or scaffold for SAR studies, without clinical data)

The 2-bromo-4-methoxyphenyl moiety, the core aromatic structure of this compound, serves as a valuable scaffold in medicinal chemistry and early-stage drug discovery. This structural motif is present in various biologically active molecules, making the parent acid a useful starting material or fragment for Structure-Activity Relationship (SAR) studies.

Research has shown that incorporating a bromo-substituent into organic molecules can enhance their biological potency. For example, a study on a series of heterocyclic compounds found that the presence of a bromo group induced high antibacterial activity nih.gov. This highlights the strategic importance of the bromine atom in modulating the electronic and lipophilic properties of a potential drug candidate.

Specific examples of related scaffolds in bioactive compounds include:

Antiproliferative and Analgesic Agents : Novel benzohydrazide (B10538) derivatives containing a "2-bromo-5-methoxy" phenyl ring were synthesized and showed promising analgesic and in vitro antiproliferative activity nih.gov.

Antiarrhythmic Drugs : The related ketone, 2-Bromo-4'-methoxyacetophenone, is used as a key intermediate in the preparation of the antiarrhythmic drug butopamine (B1668108) guidechem.com.